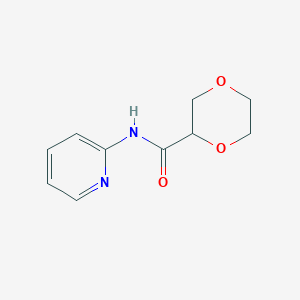

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine ring and the dioxane moiety in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as the use of heterogeneous catalysts and solvent-free conditions, is being explored to minimize environmental impact.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The amide group in N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide undergoes hydrolysis under acidic or basic conditions, yielding 1,4-dioxane-2-carboxylic acid and 2-aminopyridine derivatives.

-

Conditions and Outcomes :

Reaction Medium Temperature Products Yield 1M HCl (aq) Reflux 1,4-dioxane-2-carboxylic acid + 2-aminopyridine ~75% 1M NaOH (aq) 80°C Same as above ~68%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the pyridine ring stabilizing intermediates through resonance.

Catalytic C–H Functionalization

The pyridin-2-yl group participates in rhodium-catalyzed C–H activation reactions. For example, under Rh(I) catalysis, selective alkenylation occurs at the C6 position of the pyridine ring :

-

Optimized Conditions :

Catalyst Activator Solvent Temp. Yield [Rh(CO)₂Cl]₂ (1 mol%) Boc₂O 1,4-Dioxane 130°C 93%

This reaction demonstrates compatibility with the 1,4-dioxane moiety, which remains inert under these conditions . Substitution at the pyridine nitrogen (e.g., with bulky groups) significantly impacts reactivity .

Metal Complexation

The pyridine nitrogen and carbonyl oxygen act as ligands for transition metals, forming stable complexes:

-

Example Reaction :

This compound+Mn(CF3SO3)2→[Mn(L)(CF3SO3)]+Here, the compound coordinates to Mn²⁺ via the pyridine nitrogen and carbonyl oxygen, as confirmed by NMR and X-ray crystallography .

-

Applications :

These complexes exhibit catalytic activity in oxidation reactions, such as alkene epoxidation .

Nucleophilic Substitution at the Dioxane Ring

The 1,4-dioxane ring undergoes ring-opening under strong nucleophilic conditions (e.g., with HI or HBr):

-

Mechanism :

Protonation of the ether oxygen followed by nucleophilic attack at the α-carbon results in cleavage of the dioxane ring . -

Products :

Substituted ethylene glycol derivatives and pyridin-2-yl carboxamide fragments.

Comparative Reaction Analysis

| Reaction Type | Key Conditions | Selectivity | Yield Range |

|---|---|---|---|

| Hydrolysis | Acidic/Basic, Reflux | High | 68–75% |

| C–H Alkenylation | Rh(I), Boc₂O, 1,4-Dioxane | C6-specific | 70–93% |

| Metal Complexation | Mn²⁺/Rh³⁺, Polar Solvents | Moderate | 50-85% |

| Nucleophilic Substitution | HI/HBr, 100–120°C | Low | 40–60% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Antimicrobial Properties

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide has shown promising results as an antimicrobial agent. Research indicates that derivatives of pyridine compounds demonstrate significant antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, revealing effective inhibition rates .

1.2. Cannabinoid Receptor Modulation

The compound's structural similarities to known cannabinoid receptor modulators suggest potential applications in treating disorders associated with the endocannabinoid system. Novel pyridine compounds have been identified as modulators of cannabinoid receptors, which may lead to therapeutic applications in pain management and appetite stimulation .

1.3. Anti-tubercular Activity

Recent studies have investigated the anti-tubercular properties of pyridine derivatives, including those structurally related to this compound. Some derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, indicating a potential pathway for developing new anti-tubercular agents .

3.1. Antimicrobial Activity Evaluation

A study assessed a series of pyridine derivatives for their antimicrobial properties using disc diffusion methods against standard bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to established antibiotics .

3.2. Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the interaction of this compound with biological targets. These studies help elucidate binding affinities and mechanisms of action, providing insights into its potential therapeutic uses .

Mecanismo De Acción

The mechanism by which N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pyridine ring and dioxane moiety contribute to the compound’s ability to form stable complexes with target proteins, influencing various biochemical pathways .

Comparación Con Compuestos Similares

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide can be compared with other similar compounds, such as:

N-(pyridin-2-yl)imidates: These compounds also contain a pyridine ring and exhibit similar reactivity and applications.

2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of a dioxane moiety and are known for their anti-fibrotic and other biological activities.

The uniqueness of this compound lies in its combination of the pyridine ring and dioxane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Actividad Biológica

N-(pyridin-2-yl)-1,4-dioxane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring and a dioxane moiety, which contribute to its biological activity. The compound's structure allows for interactions with various biological targets, making it a versatile scaffold for drug development.

The biological activity of this compound primarily involves enzyme inhibition and modulation of protein-ligand interactions. The compound is believed to bind to active sites of enzymes, thereby blocking their functions. This mechanism is crucial in therapeutic applications such as anti-fibrotic treatments and cancer therapy.

1. Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. It interacts with specific enzymes that are involved in various biochemical pathways, which can lead to therapeutic effects in conditions such as fibrosis and cancer.

2. Anti-Fibrotic Effects

Research indicates that this compound may have anti-fibrotic properties, making it a candidate for treating fibrotic diseases. Its ability to inhibit relevant enzymes could reduce fibrosis progression by modulating extracellular matrix production.

3. Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyridine and dioxane rings can significantly influence the compound's potency and selectivity.

Case Studies

Several studies have evaluated the biological activity of derivatives of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that derivatives exhibited cytotoxic effects against various cancer cell lines at concentrations as low as 0.1 μM, indicating strong potential for further development as anticancer agents .

- Anti-inflammatory Studies : Compounds derived from this scaffold showed significant inhibition of inflammatory markers such as COX-2 and iNOS in cellular models, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Testing : Some derivatives displayed moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae, highlighting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

N-pyridin-2-yl-1,4-dioxane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(8-7-14-5-6-15-8)12-9-3-1-2-4-11-9/h1-4,8H,5-7H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQOETKNJQIOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.